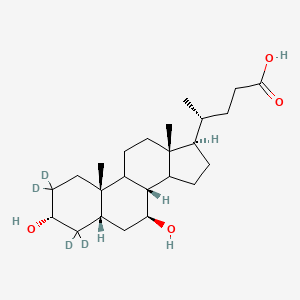

Ursodeoxycholic acid-d4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18?,19?,20+,22+,23+,24-/m1/s1/i8D2,12D2 |

InChI Key |

RUDATBOHQWOJDD-UQDNBFFBSA-N |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](C[C@@H]([C@@H]3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling Methodologies for Research Grade Ursodeoxycholic Acid D4

Chemical Synthesis Approaches for Deuterated Ursodeoxycholic Acid

The chemical synthesis of deuterated ursodeoxycholic acid typically starts with a readily available bile acid precursor, such as cholic acid or chenodeoxycholic acid. nih.gov The introduction of deuterium (B1214612) atoms can be achieved through various established chemical reactions. One common method involves catalytic hydrogenation using deuterium gas (D2) in the presence of a metal catalyst. smolecule.com Another approach is the Clemmensen reduction using deuterated solvents. nih.gov

A multi-step synthesis can also be employed, starting from precursors like bisnoralcohol (BA). nih.gov This process involves a series of reactions, including oxidation, to create key intermediates which can then be deuterated. google.com For instance, (5β)-3,7-diketone-24-cholic acid can serve as an intermediate for the synthesis of 3β-ursodeoxycholic acid. google.com The final steps may involve the conjugation of the deuterated bile acid with other molecules, such as taurine (B1682933), through amide bond formation. smolecule.com These synthetic routes are designed to produce high-purity UDCA-d4 suitable for research applications. smolecule.com

| Starting Material | Key Reaction/Intermediate | Deuteration Method | Reference |

| Ursodeoxycholic acid | Direct deuteration | Catalytic hydrogenation with D2 gas | smolecule.com |

| Cholic acid / Chenodeoxycholic acid | Multi-step synthesis | Not specified | nih.gov |

| Kryptogenin | Clemmensen reduction | Deuterated solvents | nih.gov |

| Bisnoralcohol (BA) | Multi-step synthesis | Not specified | nih.gov |

| (5β)-3,7-diketone-24-cholic acid | Intermediate | Not specified | google.com |

Enzymatic and Biocatalytic Routes to Deuterated Bile Acids

Enzymatic and biocatalytic methods offer a greener and more efficient alternative to chemical synthesis for producing deuterated bile acids. nih.gov These methods often utilize hydroxysteroid dehydrogenases (HSDHs) for the stereospecific introduction of deuterium. unimi.it

A common biocatalytic strategy involves a two-step enzymatic process starting from chenodeoxycholic acid (CDCA). nih.gov

Oxidation: 7α-hydroxysteroid dehydrogenase (7α-HSDH) catalyzes the oxidation of CDCA to form 7-ketolithocholic acid (7-KLCA). nih.gov

Reduction: 7β-hydroxysteroid dehydrogenase (7β-HSDH) then facilitates the stereospecific reduction of 7-KLCA to UDCA. nih.gov

To introduce deuterium, this reaction can be carried out in a medium containing a deuterium source, such as deuterated water (D₂O) or a deuterated cofactor like NADH. researchgate.net For example, a preparative-scale enzymatic synthesis has been developed where the transfer of deuterium from glucose to the bile acid is mediated by a continuously recycled coenzyme. rsc.org This method allows for the synthesis of mono-deuterated bile acids with high isotopic purity. unimi.it Whole-cell biocatalysis, using microorganisms that express the necessary enzymes, is another promising approach for the production of bile acid derivatives. nih.gov

| Enzyme(s) | Substrate | Product | Deuterium Source | Reference |

| 7α-HSDH, 7β-HSDH | Chenodeoxycholic acid (CDCA) | Ursodeoxycholic acid (UDCA) | Deuterated water (D₂O) / Deuterated cofactor | nih.govresearchgate.net |

| Hydroxysteroid dehydrogenases (HSDHs) | Bile acid precursors | Deuterated bile acids | Not specified | unimi.it |

| CYP107D1 (P450 monooxygenase) | Secondary bile acids (LCA, DCA) | Hydroxylated bile acids | Not applicable | nih.gov |

Positional Deuteration Specificity and Its Implications for Tracer Studies

The precise location of deuterium atoms within the Ursodeoxycholic Acid-d4 molecule is critical for its application in tracer studies. smolecule.com This positional isomerism, where the functional group (in this case, deuterium) can occupy different positions on the carbon skeleton, significantly influences the utility of the labeled compound. creative-chemistry.org.uk In metabolic research, UDCA-d4 is used as a stable isotope-labeled internal standard to track the metabolic fate of its non-deuterated counterpart. smolecule.com

The stability of the deuterium label is paramount; the C-D bond should not be easily cleaved during metabolic processes, which could lead to inaccurate quantification. nih.gov Placing deuterium atoms at positions that are not metabolically active, such as the 2,2,4,4-positions, ensures the integrity of the tracer throughout the biological system. isotope.commedchemexpress.com This specific labeling allows for precise tracking and quantification in biological studies due to the distinct mass of deuterium compared to hydrogen. smolecule.com The choice of deuteration position can also affect the physicochemical properties of the molecule, although these effects are generally minimal. mdpi.com

The strategic placement of deuterium can also be used to intentionally alter metabolic pathways, a technique known as "metabolic switching," to study the roles of different metabolic routes. nih.gov

Isotopic Purity Assessment for Quantitative Research Standards

Ensuring the high isotopic purity of this compound is essential for its use as a quantitative research standard. rsc.org Several analytical techniques are employed to determine the isotopic enrichment and structural integrity of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and confirms the specific positions of the deuterium labels. rsc.orgrsc.org Both ¹H NMR and ¹³C NMR can be used. researchgate.netnih.gov In ¹H NMR, the reduction in signal intensity at specific positions indicates deuterium substitution. researchgate.net ¹³C NMR can also be utilized to quantify the degree of isotope labeling by observing deuterium-induced isotope shifts of neighboring quaternary ¹³C resonances. researchgate.netnih.gov

A combination of these techniques provides a comprehensive evaluation of the isotopic purity. For instance, a strategy using both LC-ESI-HR-MS and NMR can determine the isotopic enrichment and confirm the structural integrity of the deuterated compound. rsc.org Commercial standards for UDCA-d4 often state an isotopic purity of 98% or higher. isotope.com

| Analytical Technique | Information Provided | Key Features | Reference |

| Mass Spectrometry (MS) | Overall deuterium content, isotopic mass distribution | High sensitivity for isotopic distribution | researchgate.net |

| High-Resolution Mass Spectrometry (HR-MS) | Precise isotopic enrichment calculation | High mass accuracy and resolution | rsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Positional confirmation of deuterium, structural integrity | Provides detailed structural information | rsc.orgrsc.org |

| ¹H NMR | Quantifies deuterium by signal reduction | Direct observation of proton absence | researchgate.net |

| ¹³C NMR | Quantifies site-specific deuteration | Observes deuterium-induced chemical shifts | researchgate.netnih.gov |

Advanced Analytical Techniques and Methodological Development Utilizing Ursodeoxycholic Acid D4

Mass Spectrometry-Based Quantification of Bile Acids

Mass spectrometry (MS), coupled with chromatographic separation techniques like liquid chromatography (LC) and gas chromatography (GC), has become the gold standard for the comprehensive analysis of bile acids. sigmaaldrich.cnnih.gov These methods offer high sensitivity and selectivity, allowing for the simultaneous measurement of numerous bile acid species. capes.gov.br The use of stable isotope-labeled internal standards, such as UDCA-d4, is fundamental to the success of these quantitative assays, as it corrects for variations in sample preparation and instrument response. sigmaaldrich.cn

Role of Ursodeoxycholic Acid-d4 as an Internal Standard in LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for bile acid analysis due to its ability to separate complex mixtures and provide specific detection. capes.gov.br In this context, UDCA-d4 serves as a critical internal standard for the quantification of endogenous UDCA and other bile acids. lookchem.comcaymanchem.com By adding a known amount of UDCA-d4 to a biological sample at the beginning of the analytical process, any loss of the analyte during sample extraction, purification, and analysis can be accurately accounted for. sigmaaldrich.cn This is because the deuterated standard behaves almost identically to the native analyte throughout the entire procedure. sigmaaldrich.cn

The use of UDCA-d4 helps to overcome matrix effects, a common challenge in bioanalysis where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. sigmaaldrich.cn Several studies have successfully employed UDCA-d4 as an internal standard in validated LC-MS/MS methods for the determination of bile acids in various biological matrices, including human serum and plasma. medpace.comnssresearchjournal.commdpi.comuzh.ch These methods demonstrate excellent linearity, precision, and accuracy, underscoring the importance of using appropriate internal standards. nih.govuzh.ch

Table 1: Representative LC-MS/MS Methods Utilizing this compound as an Internal Standard

| Matrix | Analytes Quantified | Internal Standards Used | Key Findings | Reference |

| Human Serum | 15 individual bile acids | UDCA-d4 and other deuterated bile acids | Robust and specific method with a calibration curve range from 10.0 to 2500 ng/mL. | medpace.com |

| Human Plasma | UDCA, GUDCA, TUDCA | UDCA-d4, GUDCA-d4, TUDCA-d4 | Highly selective and sensitive method with a short analysis time of 4.0 min. | nssresearchjournal.com |

| Rat Plasma | 46 bile acids | A mix of 14 isotopically-labeled internal standards including UDCA-d4 | Targeted method revealed significant changes in bile acid profiles after high-dose acetaminophen (B1664979) administration. | mdpi.com |

| Human Serum | 15 major human bile acids | UDCA-d4 and other deuterated bile acids | Detailed validation according to FDA guidelines, demonstrating good precision and accuracy. | uzh.ch |

Application of this compound in GC-MS Methodologies

Gas chromatography-mass spectrometry (GC-MS) is another established technique for bile acid analysis. shimadzu.com However, due to the low volatility of bile acids, a derivatization step is required to convert them into more volatile compounds suitable for GC analysis. shimadzu.comjscimedcentral.com This typically involves methylation of the carboxyl group and trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com

In GC-MS methods, UDCA-d4 also serves as an effective internal standard. lookchem.com Its use allows for the correction of variability introduced during the multi-step derivatization and extraction process. jscimedcentral.com Stable isotope dilution GC-MS methods have been developed for the quantification of key intermediates in cholesterol and bile acid biosynthesis, showcasing the utility of deuterated standards in achieving high sensitivity and reproducibility. nih.gov While LC-MS/MS is often preferred for its ability to analyze conjugated and unconjugated bile acids without hydrolysis, GC-MS remains a valuable tool, particularly when high chromatographic resolution is required. shimadzu.comchromsoc.jp

Development and Validation of Bioanalytical Methods for Bile Acid Profiling

The development and validation of robust bioanalytical methods are essential for obtaining reliable data on bile acid concentrations in biological samples. This process involves several critical steps, from sample preparation to the optimization of detection parameters, where deuterated standards like UDCA-d4 play a pivotal role.

The initial step in bioanalysis is the extraction of bile acids from the biological matrix. Common techniques include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction. medpace.comuzh.chbioscientifica.com

Protein Precipitation: This is a simple and rapid method where an organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the sample to precipitate proteins. nih.govmedpace.comrestek.com The supernatant containing the bile acids and the deuterated internal standards is then collected for analysis. medpace.com

Solid-Phase Extraction (SPE): SPE offers a more selective extraction and cleanup of the sample. uzh.ch C18 cartridges are commonly used to retain the bile acids, which are then eluted with an appropriate solvent. uzh.ch This technique helps to remove interfering substances and concentrate the analytes.

Charcoal-Stripped Matrix: For endogenous compounds like bile acids, obtaining a true blank matrix for calibration standards is a challenge. nssresearchjournal.comresearchgate.net A common approach is to use a surrogate matrix, such as charcoal-stripped serum or plasma, where the endogenous bile acids have been removed. nssresearchjournal.comuzh.chresearchgate.net

The recovery of the deuterated internal standards throughout the sample preparation process is monitored to ensure the efficiency and reproducibility of the extraction method. uzh.chresearchgate.net

Achieving adequate chromatographic separation of the numerous bile acid isomers is a significant challenge in their analysis. mdpi.comsciex.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are commonly employed for this purpose. capes.gov.brnssresearchjournal.com

Reversed-Phase Chromatography: C18 and other reversed-phase columns are widely used for bile acid separation. capes.gov.brmedpace.comresearchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (often containing ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like methanol or acetonitrile. nssresearchjournal.comrsc.org Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve the wide range of bile acid polarities. researchgate.netrsc.org

Resolution of Isomers: Baseline separation of isobaric species, such as UDCA, chenodeoxycholic acid (CDCA), and deoxycholic acid (DCA), is critical for accurate quantification. mdpi.comsciex.com Optimization of the column chemistry, mobile phase pH, and gradient profile is crucial to achieve this separation. capes.gov.brrestek.com The retention times of the deuterated standards are closely monitored to ensure they co-elute with their corresponding non-labeled analytes. researchgate.net

Tandem mass spectrometry is used for the selective detection and quantification of bile acids. Multiple reaction monitoring (MRM) is the most common acquisition mode used in targeted bile acid analysis on triple quadrupole mass spectrometers. medpace.combioscientifica.comsciex.com

In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion or an adduct of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is then set to select a specific fragment ion (product ion). The precursor ion → product ion transition is highly specific to the analyte of interest.

For UDCA, a common MRM transition in negative ion mode is m/z 391.3 → 391.1. medpace.com The corresponding deuterated internal standard, UDCA-d4, will have a different precursor ion mass (e.g., m/z 395.3) but may have the same or a different product ion depending on the position of the deuterium (B1214612) labels. sciex.com The collision energy and other MS parameters are optimized for each bile acid and its deuterated internal standard to achieve the maximum signal intensity. bioscientifica.comrsc.org

Table 2: Example MRM Transitions for Ursodeoxycholic Acid and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Ursodeoxycholic Acid (UDCA) | 391.3 | 391.1 | Negative | medpace.com |

| This compound (UDCA-d4) | 395.3 | 395.3 | Negative | sciex.com |

| Glycoursodeoxycholic acid (GUDCA) | 448.3 | 74.0 | Negative | medpace.com |

| Tauro-ursodeoxycholic acid (TUDCA) | 498.3 | 79.9 | Negative | medpace.com |

Chromatographic Separation Parameters for Isotope-Labeled Compounds

Isotopic Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the absolute quantification of analytes in a sample. In this technique, a known amount of an isotopically labeled standard, such as UDCA-d4, is added to the sample. nih.gov This "spiked" sample is then processed and analyzed by mass spectrometry. Because the labeled internal standard and the endogenous analyte exhibit nearly identical chemical and physical properties during sample preparation and analysis, any loss of analyte during these steps is corrected for by the corresponding loss of the internal standard. sci-hub.se

The absolute concentration of the endogenous analyte is determined by measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard. This ratio, combined with the known concentration of the added standard, allows for precise and accurate quantification, minimizing the impact of matrix effects and variations in extraction efficiency. sci-hub.se

Several studies have successfully employed UDCA-d4 as an internal standard in IDMS methods for the quantification of bile acids in human plasma and serum. uzh.chresearchgate.netnssresearchjournal.com These methods often involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. researchgate.netnssresearchjournal.com The use of UDCA-d4 and other deuterated bile acid standards enables the simultaneous and accurate measurement of a panel of bile acids. uzh.ch

Table 1: Performance Characteristics of an LC-MS/MS Method Using UDCA-d4 for Bile Acid Quantification

| Parameter | Value | Reference |

|---|---|---|

| Lower Limit of Quantification (LLOQ) for UDCA | 25.9 ng/mL | researchgate.net |

| Linearity Range for UDCA | 100 - 10000 ng/mL | nssresearchjournal.com |

| Intra-day Precision (RSD%) | < 7.00% | researchgate.net |

| Inter-day Precision (RSD%) | < 7.00% | researchgate.net |

| Accuracy (Relative Error) | within 11.75% | researchgate.net |

| Extraction Recovery | > 85% | nssresearchjournal.com |

Integration of this compound in Metabolomics and Lipidomics Research Workflows

UDCA-d4 is an integral component of metabolomics and lipidomics research, which involve the comprehensive analysis of small molecules (metabolites) and lipids in biological systems. masseycancercenter.orgavantiresearch.com In these large-scale studies, accurate quantification of individual analytes is essential for identifying biomarkers and understanding metabolic pathways. avantiresearch.com

In both targeted and untargeted metabolomics and lipidomics workflows, UDCA-d4 is used as an internal standard to ensure the reliability and reproducibility of the analytical data. avantiresearch.comvincibiochem.it In targeted approaches, where a specific set of known metabolites is quantified, UDCA-d4 allows for the precise measurement of UDCA and other structurally similar bile acids. avantiresearch.com In untargeted approaches, which aim to measure as many metabolites as possible, UDCA-d4 can help in the relative quantification and identification of unknown compounds by providing a reference point for retention time and mass spectral behavior. masseycancercenter.org

The use of UDCA-d4 and other stable isotope-labeled standards is particularly critical in clinical metabolomics studies, where patient samples are analyzed to identify metabolic signatures associated with diseases like diabetes. biorxiv.org These standards help to control for analytical variability, allowing for meaningful comparisons between different patient groups. biorxiv.org

Table 2: Application of UDCA-d4 in a Targeted Clinical Metabolomics Platform

| Analyte Class | Internal Standard Used | Analytical Platform | Reference |

|---|---|---|---|

| Bile Acids | d4-Ursodeoxycholic Acid (d4-UDCA) | UHPLC-MS/MS | biorxiv.org |

| Amino Acids | Various deuterated amino acids | UHPLC-MS/MS | biorxiv.org |

| Carnitines | Various deuterated carnitines | UHPLC-MS/MS | biorxiv.org |

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracing

While less common than its use in mass spectrometry, UDCA-d4 can also be utilized in Nuclear Magnetic Resonance (NMR) spectroscopy for deuterium tracing studies. mdpi-res.com In this application, the deuterium atoms in UDCA-d4 act as a label that can be tracked as the molecule is metabolized in a biological system.

¹H-NMR (Proton NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules. iu.edu In the context of deuterium tracing, the absence of proton signals at the positions where deuterium has been incorporated in UDCA-d4 can be used to follow its metabolic fate. By analyzing the NMR spectra of biological samples (e.g., bile, urine, or fecal extracts) after administration of UDCA-d4, researchers can identify the metabolites of UDCA by observing the appearance of new signals corresponding to the metabolic products, while noting the specific lack of signals from the deuterated positions. nih.gov

This approach can provide valuable insights into the biotransformation pathways of UDCA, helping to elucidate how it is modified by enzymes in the body. mdpi.com For example, it can be used to study the epimerization, hydroxylation, and conjugation reactions that bile acids undergo. mdpi.com

Investigational Applications of Ursodeoxycholic Acid D4 in Biochemical and Metabolic Pathways

Elucidation of Bile Acid Biosynthesis and Transformation Pathways

Ursodeoxycholic acid-d4 (UDCA-d4), a deuterated form of ursodeoxycholic acid (UDCA), is a crucial tool for researchers studying the intricate pathways of bile acid biosynthesis and metabolism. biomol.comisotope.comavantiresearch.com The incorporation of deuterium (B1214612), a stable isotope of hydrogen, creates a heavier version of the molecule that can be distinguished from its naturally occurring counterpart by mass spectrometry. biomol.comnih.gov This isotopic labeling allows scientists to use UDCA-d4 as an internal standard for the precise quantification of endogenous UDCA and to trace its metabolic journey through complex biological systems. biomol.comavantiresearch.comcaymanchem.com This approach is fundamental to understanding how the body processes bile acids, both in health and in various disease states.

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro studies, which are conducted outside of a living organism, provide a controlled setting to dissect specific metabolic reactions. By using isolated cells or parts of cells, such as microsomes, researchers can examine enzymatic processes in detail without the confounding variables of a whole biological system.

Hepatic microsomes, which are vesicles derived from the liver's endoplasmic reticulum, are rich in drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family. nih.govresearchgate.net While UDCA is not extensively metabolized by these enzymes, studies using human liver microsomes are essential for identifying minor metabolic routes. nih.govresearchgate.net In a recent in vitro study, the sequential metabolism of UDCA in liver microsomes led to the identification of 20 different metabolites, which were produced through processes like hydroxylation, oxidation, and epimerization. nih.gov The use of UDCA-d4 in these experiments serves as a validated method to confirm the metabolic products of UDCA. mdpi.com For instance, UDCA can be a metabolite of lithocholic acid (LCA) in human liver microsomes. biomol.comcaymanchem.com Furthermore, research has shown that CYP3A4, a key enzyme in the liver, is active against the secondary bile acid UDCA. researchgate.net

The trillions of bacteria residing in the gut, collectively known as the intestinal microbiota, play a profound role in transforming bile acids into a diverse array of secondary bile acids. nih.govtandfonline.comcaymanchem.com These microbial transformations include deconjugation, dehydroxylation, oxidation, and epimerization. nih.govnih.gov In vitro incubation of deuterated bile acids like UDCA-d4 with fecal bacteria allows for the detailed investigation of these processes. nih.gov For example, intestinal bacteria can convert UDCA into other bile acids, such as chenodeoxycholic acid (CDCA) and lithocholic acid (LCA). molnova.comprobes-drugs.org Studies have shown that the conversion of 3,7-dihydroxy bile acids by anaerobic mixed cultures of intestinal microorganisms involves four epimers, and after 72-96 hours, there is a predominance of beta-hydroxy configurations at the 7-position and alpha-hydroxy configurations at the 3-position. nih.gov

Hepatic Microsomal Metabolism of this compound

In Vivo Tracing Studies in Animal Models (e.g., Rodent Models)

Animal models, particularly rodents, are indispensable for studying the complex interplay of bile acid metabolism within a whole organism. epfl.ch Administering UDCA-d4 to these models allows researchers to trace its absorption, distribution, metabolism, and excretion, providing a dynamic view of its metabolic fate. frontiersin.org

After absorption, bile acids travel to the liver where they are conjugated (joined) with the amino acids glycine (B1666218) or taurine (B1682933). frontiersin.org This conjugation step is critical as it increases their water solubility and facilitates their secretion into bile. caymanchem.com By administering UDCA-d4 to rodents, scientists can track the formation of its conjugated forms, glycothis compound (GUDCA-d4) and taurothis compound (TUDCA-d4), in various tissues and fluids. frontiersin.orgnih.gov This provides valuable data on the efficiency and preference of the liver's conjugation machinery. For example, studies in mice have shown that after administering d4-UDCA, it is primarily conjugated with taurine, with smaller amounts conjugated with glycine. researchgate.net

Epimerization, a change in the spatial arrangement of a hydroxyl group, and dehydroxylation, the removal of a hydroxyl group, are key modifications of bile acids performed by gut bacteria. nih.govnih.gov UDCA can be epimerized to its 7α-epimer, chenodeoxycholic acid (CDCA). Both UDCA and CDCA can then be 7-dehydroxylated to form the more toxic secondary bile acid, lithocholic acid (LCA). nih.gov The use of UDCA-d4 in rodent models enables the precise tracking of these microbial transformations in a living system. nih.gov Following administration of UDCA-d4, the appearance of labeled metabolites like CDCA-d4 and LCA-d4 can be measured, providing insights into the rate and extent of these reactions under different conditions. nih.gov It has also been shown that the 3β-epimer of UDCA, iso-ursodeoxycholic acid (isoUDCA), can be formed, and the intestinal bacterial flora may be involved in this epimerization process. nih.gov

| Application Area | Key Findings | Citations |

| Hepatic Microsomal Metabolism | UDCA undergoes hydroxylation, oxidation, and epimerization, leading to numerous metabolites. CYP3A4 is an active enzyme in its metabolism. | nih.govresearchgate.net |

| Intestinal Microbiota Biotransformation | Gut bacteria can deconjugate, dehydroxylate, oxidize, and epimerize UDCA to form other bile acids like CDCA and LCA. | nih.govtandfonline.comnih.govnih.gov |

| In Vivo Conjugation Tracking | UDCA is conjugated with glycine and taurine in the liver, with taurine being the predominant conjugate in rodents. | frontiersin.orgresearchgate.net |

| In Vivo Epimerization and Dehydroxylation | Gut microbiota mediate the epimerization of UDCA to CDCA and its dehydroxylation to LCA. The 3β-epimer, isoUDCA, can also be formed. | nih.govnih.govnih.gov |

Tracking Bile Acid Conjugation (Glycine and Taurine) Dynamics

Dynamics of Enterohepatic Circulation and Bile Acid Pool Kinetics

This compound (UDCA-d4) is a deuterated form of Ursodeoxycholic acid (UDCA), a secondary bile acid. wikipedia.orgavantiresearch.com The incorporation of stable isotopes, such as deuterium, does not significantly alter the compound's biological behavior but allows it to be used as a tracer in metabolic studies. avantiresearch.comrug.nl This makes UDCA-d4 an invaluable tool for investigating the complex dynamics of bile acid metabolism in vivo. isotope.comisotope.com Its primary application in this context is to trace the movement of UDCA through the enterohepatic circulation—the continuous recirculation of bile acids between the liver and the intestine. nih.govaasld.org By administering UDCA-d4 and subsequently measuring its concentration, along with its metabolites, in biological samples like plasma and bile, researchers can gain detailed insights into the kinetics of the entire bile acid pool. mdpi.comresearchgate.net

Studies have shown that UDCA itself can accelerate the enterohepatic circulation of bile acids. nih.govnih.gov The use of UDCA-d4 allows for precise quantification of this effect, detailing how quickly the administered bile acid is absorbed, transported to the liver, secreted into bile, and returned to the intestine. avantiresearch.comnih.gov This methodology is crucial for understanding how UDCA therapy alters the homeostasis of the endogenous bile acid pool. nih.gov

A cornerstone of metabolic research involving bile acids is the isotope dilution technique, for which UDCA-d4 is ideally suited. rug.nlmdpi.com This method is considered a gold standard for determining the total pool size and fractional turnover rates of specific bile acids in the body. mdpi.comresearchgate.net The procedure involves administering a known quantity of the labeled bile acid, such as UDCA-d4 or other deuterated bile acids like [2H4]deoxycholic acid. nih.gov Following administration, the enrichment of the isotope is measured in serum or bile samples collected over several days using techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.net

The rate at which the labeled bile acid's concentration declines over time follows first-order kinetics, allowing for the calculation of the fractional turnover rate (the fraction of the bile acid pool that is replaced per day). mdpi.com From this, the total pool size and the synthesis rate of the bile acid can be accurately calculated. researchgate.net For instance, studies using stable isotopes have been employed to measure how UDCA treatment affects the pool sizes of other, more hydrophobic bile acids. In one such study with healthy volunteers, UDCA administration led to a significant decrease in the pool size of deoxycholic acid. nih.gov

Table 1: Example of Bile Acid Kinetic Changes with UDCA Administration in Healthy Volunteers

| Parameter | Deoxycholic Acid (Before UDCA) | Deoxycholic Acid (After UDCA) | Percent Change |

| Pool Size | 566 ± 110 mg | 158 ± 44 mg | -72% |

| Fractional Turnover Rate | 0.29 ± 0.03 pools/day | 0.65 ± 0.11 pools/day | +124% |

| Synthesis/Input Rate | 162 ± 33 mg/day | 94 ± 14 mg/day | -42% |

This table is generated based on findings reported in a study investigating the effects of UDCA on hydrophobic bile acid kinetics. nih.gov It serves as an illustrative example of data obtained using isotope dilution techniques.

UDCA-d4 is instrumental in elucidating the mechanisms of bile acid transport and secretion. After intestinal absorption, bile acids enter the portal circulation and are taken up by hepatocytes via specific transporters on the sinusoidal membrane, such as the Na+-taurocholate cotransporting polypeptide (NTCP) and organic anion-transporting polypeptides (OATPs). aasld.orgnih.gov Within the hepatocyte, they are secreted across the canalicular membrane into bile, a process mediated by export pumps like the bile salt export pump (BSEP). researchgate.net

Research using UDCA has demonstrated that it stimulates hepatobiliary secretion, an effect known as choleresis. researchgate.netnih.gov Studies have found that UDCA administration increases the expression of key bile acid transporters in both the liver and the ileum. nih.govnih.gov The use of UDCA-d4 allows for the precise tracing of these pathways, confirming that UDCA is actively transported and demonstrating how its presence influences the expression and function of these transport proteins. aasld.orgnih.gov For example, it has been shown that UDCA uptake by hepatocytes is rapid and largely sodium-independent, distinguishing it from conjugated trihydroxy bile acids. nih.gov

Assessment of Bile Acid Transport and Secretion Mechanisms

Mechanistic Research on Bile Acid Signaling and Receptor Interactions

Beyond their role in digestion, bile acids are now recognized as critical signaling molecules that activate nuclear receptors and G-protein coupled receptors to regulate metabolic pathways. nih.gov UDCA-d4 serves as a vital probe in studies aimed at understanding how UDCA modulates these signaling cascades.

The Farnesoid X Receptor (FXR) is a primary nuclear receptor for bile acids, playing a central role in regulating their synthesis and homeostasis. asm.orgmdpi.com A significant body of research demonstrates that UDCA acts as an FXR antagonist. nih.govnih.govprobes-drugs.org In vivo studies, where UDCA-d4 can be used for tracing and quantification, have shown that UDCA administration leads to the inhibition of FXR signaling in the intestine. nih.govnih.gov This antagonism is a key differentiator between UDCA and other bile acids like chenodeoxycholic acid, which is a potent FXR agonist. nih.gov

The G-protein coupled bile acid receptor 5 (TGR5) is another important sensor for bile acids. google.com While some bile acids are strong TGR5 agonists, UDCA's direct effect on this receptor appears to be less pronounced. mdpi.com However, synthetic derivatives of UDCA are being developed as potent TGR5 modulators, and UDCA-d4 could be used as a metabolic tracer in the investigation of these novel compounds. google.commdpi.com

The modulation of signaling receptors by UDCA has direct consequences on the activity of key metabolic enzymes. The antagonism of FXR by UDCA is particularly significant for the regulation of bile acid and cholesterol metabolism. nih.govnih.gov

Normally, FXR activation in the intestine induces the expression of Fibroblast Growth Factor 19 (FGF19), which then travels to the liver to suppress the expression of Cholesterol-7α-hydroxylase (CYP7A1). nih.gov CYP7A1 is the rate-limiting enzyme in the primary pathway of bile acid synthesis from cholesterol. By inhibiting intestinal FXR, UDCA reduces FGF19 levels, which in turn removes the brake on CYP7A1. nih.govnih.govnih.gov This leads to an upregulation of CYP7A1 activity and an increase in bile acid synthesis. nih.gov

This increased conversion of cholesterol to bile acids can deplete hepatic cholesterol stores. nih.gov In response, the liver may upregulate the activity of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the key enzyme responsible for de novo cholesterol synthesis, to restore cholesterol homeostasis. nih.govresearchgate.net

Table 2: Summary of UDCA's Mechanistic Effects on Key Signaling and Metabolic Molecules

| Molecule | Location | Effect of UDCA Administration | Consequence |

| Farnesoid X Receptor (FXR) | Intestine, Liver | Antagonism / Reduced Activation | Decreased downstream signaling |

| Fibroblast Growth Factor 19 (FGF19) | Intestine (synthesis), Serum (level) | Decreased Synthesis and Level | Reduced suppression of CYP7A1 |

| Cholesterol-7α-Hydroxylase (CYP7A1) | Liver | Increased Expression and Activity | Increased bile acid synthesis from cholesterol |

| HMG-CoA Reductase | Liver | Increased Activity | Increased cholesterol synthesis |

This table summarizes findings from multiple studies on UDCA's mechanism of action. nih.govnih.govnih.govnih.govresearchgate.net

Investigation of Farnesoid X Receptor (FXR) and G-protein Coupled Bile Acid Receptor 5 (TGR5) Modulation

Role in Investigating Lipid and Carbohydrate Metabolism Pathways

Bile acids, including UDCA, are increasingly recognized for their role as signaling molecules that influence both lipid and carbohydrate metabolism. avantiresearch.comfrontiersin.org Research suggests that UDCA can impact blood glucose levels and insulin (B600854) resistance. avantiresearch.com The use of UDCA-d4 as a tracer and internal standard allows researchers to meticulously track the metabolic fate of UDCA and its influence on these critical pathways. nih.govfrontiersin.org

Stable isotope labeling with compounds like UDCA-d4 is a powerful technique to trace the intricate pathways of fatty acid metabolism. While direct studies using UDCA-d4 to trace fatty acid synthesis and oxidation are not extensively detailed in the provided results, the broader role of its non-deuterated counterpart, UDCA, in lipid metabolism is well-established.

Research in mouse models of diet-induced obesity has shown that UDCA treatment can significantly alter fatty acid profiles. nih.gov Specifically, UDCA administration was found to decrease the levels of saturated fatty acids while increasing the levels of beneficial n-3 polyunsaturated fatty acids in various tissues. nih.gov Furthermore, studies have indicated that UDCA can influence the genes involved in fatty acid metabolism, inhibiting those responsible for fatty acid biosynthesis and uptake while stimulating those involved in fatty acid oxidation. nih.govresearchgate.net

In a study on KK-Ay mice fed a high-fat diet, UDCA treatment led to a significant reduction in hepatic triglyceride and cholesterol content. nih.gov Interestingly, this occurred despite an upregulation of genes involved in fatty acid and cholesterol synthesis. nih.gov This suggests that UDCA's primary effect in this model was to increase the excretion of lipids. nih.gov

The ability to use UDCA-d4 as an internal standard allows for the accurate measurement of changes in the concentrations of UDCA and its derivatives in response to various interventions. nih.govfrontiersin.org This is crucial for understanding how UDCA influences the complex interplay of fatty acid synthesis, oxidation, and excretion.

Table 1: Effects of UDCA Treatment on Fatty Acid Profiles in a Mouse Model of Diet-Induced Obesity

| Tissue | Effect on Saturated Fatty Acids | Effect on n-3 Polyunsaturated Fatty Acids |

| Serum | Decreased | Increased |

| Liver | Decreased | Increased |

| Adipose Tissue | Decreased | Increased |

This table is based on findings from a study investigating the effects of UDCA in mice with diet-induced obesity. nih.gov

UDCA has been shown to play a significant role in regulating glucose homeostasis and improving insulin sensitivity. researchgate.netnih.govsemanticscholar.orgnih.gov The use of UDCA-d4 as an internal standard in clinical and preclinical studies allows for the precise measurement of bile acid profiles, helping to elucidate the mechanisms behind these effects. oup.comunivr.itplos.org

Studies in high-fat diet-fed KK-Ay mice demonstrated that UDCA administration decreased fasting hyperglycemia and hyperinsulinemia. nih.govresearchgate.net Hyperinsulinemic-euglycemic clamp analyses revealed that UDCA specifically improved hepatic insulin resistance, without affecting peripheral insulin sensitivity. nih.govresearchgate.net The proposed mechanism involves the reduction of hepatic lipid accumulation, which in turn improves the liver's response to insulin. nih.govresearchgate.net

In a study involving patients undergoing Roux-en-Y gastric bypass, a significant, albeit temporary, increase in plasma levels of UDCA and its conjugates was observed one month after the surgery. oup.com This surge in UDCA coincided with improved hepatic insulin sensitivity, suggesting a potential role for this bile acid in the early metabolic benefits of the procedure. oup.com

Furthermore, research in rats with liver fibrosis induced by bile duct ligation showed that UDCA treatment lowered fasting and postprandial glucose levels. nih.gov This effect was associated with an increase in glucagon-like peptide-1 (GLP-1) levels, a hormone that stimulates insulin secretion. nih.gov

The hydrophilic nature of UDCA is thought to contribute to its beneficial effects on glucose metabolism, in contrast to more hydrophobic bile acids which have been linked to impaired glucose regulation. semanticscholar.orgnih.gov By enabling accurate quantification of bile acid species, UDCA-d4 helps researchers to investigate these relationships and understand how the composition of the bile acid pool influences glucose homeostasis. univr.itplos.org

Table 2: Research Findings on the Effects of UDCA on Glucose Metabolism

| Study Model | Key Findings | Reference |

| High-fat diet-fed KK-Ay mice | Decreased fasting hyperglycemia and hyperinsulinemia; Improved hepatic insulin resistance. | nih.govresearchgate.net |

| Patients post-Roux-en-Y gastric bypass | Temporary increase in plasma UDCA associated with improved hepatic insulin sensitivity. | oup.com |

| Rats with bile duct ligation-induced liver fibrosis | Lowered fasting and postprandial glucose; Increased GLP-1 levels. | nih.gov |

Comparative Research Paradigms Utilizing Deuterated and Non Deuterated Ursodeoxycholic Acid

Differentiation Between Endogenous and Exogenous Bile Acid Contributions in Biological Systems

A primary challenge in pharmacokinetic and metabolic studies of bile acids is the ability to distinguish between the administered compound and the naturally present endogenous pool. Endogenous UDCA typically constitutes a small fraction, around 1-5%, of the total human bile acid pool. nih.govdrugbank.com When exogenous UDCA is administered, it can significantly alter the composition of the bile acid pool, becoming a major component. drugbank.comtga.gov.au

The use of deuterated UDCA (UDCA-d4) provides a clear and unambiguous method to differentiate the exogenous (administered) from the endogenous pool. smolecule.comavantiresearch.com Since UDCA-d4 has a different molecular weight than the native compound, it can be distinctly identified and quantified using mass spectrometry-based techniques. smolecule.comnih.gov This allows researchers to accurately trace the absorption, distribution, metabolism, and excretion of the administered UDCA without interference from the body's own UDCA. smolecule.commdpi.com

A study investigating the metabolism of UDCA in vitro utilized UDCA-d4 to identify its metabolites. mdpi.com The deuterium-labeled metabolites were clearly distinguishable from the metabolites of endogenous bile acids, allowing for precise characterization of the metabolic pathways of the administered UDCA. mdpi.com

Evaluation of Deuterium (B1214612) Isotope Effects on Bile Acid Metabolism and Kinetics in Research Models

A key consideration when using isotopically labeled compounds in metabolic research is the potential for the "isotope effect," where the difference in mass between the isotope and the natural atom can influence the rate of biochemical reactions. The deuterium isotope effect occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to slower reaction rates for processes that involve the cleavage of this bond.

In the context of UDCA-d4, the deuterium atoms are typically placed at positions that are not directly involved in the primary metabolic transformations, such as epimerization or conjugation. biomol.com This strategic labeling minimizes the potential for significant kinetic isotope effects that would alter the metabolic fate of the molecule compared to its non-deuterated counterpart. The primary use of UDCA-d4 is as an internal standard for quantification or as a tracer, where its biochemical behavior is assumed to be identical to the endogenous compound. avantiresearch.comcaymanchem.comlabchem.com.my

It is important to note that while the isotope effect is generally considered minimal for UDCA-d4 in its role as a tracer, careful consideration and validation are always necessary, particularly in studies focused on subtle enzymatic reaction mechanisms.

Methodological Advantages of Stable Isotope Tracers in Overcoming Matrix Effects and Background Interference

One of the most significant challenges in the quantitative analysis of bile acids in biological matrices such as plasma, urine, and feces is the presence of "matrix effects." researchgate.netnih.gov These effects, caused by other components in the sample, can interfere with the ionization of the analyte in the mass spectrometer, leading to either suppression or enhancement of the signal and resulting in inaccurate quantification. restek.com

The use of stable isotope-labeled internal standards, such as UDCA-d4, is the gold standard for mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. researchgate.netnih.govnih.gov UDCA-d4 is chemically identical to the endogenous UDCA and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. biomol.comcaymanchem.com By adding a known amount of UDCA-d4 to the sample at the beginning of the analytical process, it co-elutes with the non-deuterated UDCA. restek.com Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally. otsuka.co.jp

The concentration of the endogenous UDCA is then determined by the ratio of the signal from the non-deuterated analyte to the signal from the deuterated internal standard. lcms.cz This isotope dilution mass spectrometry (IDMS) approach effectively cancels out the variability introduced by matrix effects, leading to highly accurate and precise quantification. tandfonline.com

Numerous studies have successfully employed UDCA-d4 as an internal standard for the simultaneous quantification of multiple bile acids in various biological samples. nih.govthermofisher.com This methodology has proven to be robust and reliable, enabling high-throughput analysis for clinical research and the study of metabolic diseases. researchgate.netnih.govlcms.cz

The following table summarizes the mass-to-charge ratio (m/z) transitions used in LC-MS/MS for the detection of UDCA and its deuterated and conjugated forms, as reported in a recent study. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| UDCA | 391.4 | 391.4 |

| GUDCA | 448.3 | 73.9 |

| TUDCA | 498.4 | 80.1 |

| UDCA-d4 | 395.3 | 395.3 |

| GUDCA-d5 | 453.3 | 74.0 |

| TUDCA-d5 | 503.2 | 79.9 |

Table generated from data in a 2023 study on the simultaneous quantification of UDCA and its metabolites. nih.gov

Future Directions and Emerging Research Avenues for Ursodeoxycholic Acid D4

Expansion of Isotopic Labeling Beyond Deuterium (B1214612) for Advanced Tracing

The use of stable isotopes like deuterium (²H) in UDCA-d4 has been instrumental in metabolic studies. tandfonline.com However, the future of metabolic tracing lies in the expansion to other stable isotopes, such as carbon-13 (¹³C) and oxygen-18 (¹⁸O), to gain a more comprehensive understanding of bile acid dynamics.

Dual-isotope studies, employing both ²H- and ¹³C-labeled bile acids, have already been described for simultaneously measuring the kinetics of primary and secondary bile acids. mdpi.com This approach allows researchers to track the metabolic fate of different parts of the bile acid molecule independently. For instance, ¹³C-labeled UDCA can be used to trace the carbon skeleton of the molecule, providing insights into its conversion to other bile acids and its eventual excretion. diva-portal.orgisotope.com

The development of advanced analytical techniques, such as high-resolution mass spectrometry, has significantly improved the sensitivity of detecting isotopically labeled compounds, making it feasible to conduct these complex tracing studies in smaller sample volumes. tandfonline.comuu.se This enhanced sensitivity is particularly important for preclinical studies in small animal models and for clinical research involving pediatric populations.

Future research will likely focus on synthesizing UDCA with multiple isotopic labels to simultaneously probe different metabolic pathways. This multi-labeling approach, combined with sophisticated mass spectrometry techniques, will provide an unprecedented level of detail on the intricate interplay of bile acid synthesis, conjugation, deconjugation, and transformation by the gut microbiota.

Integration with Multi-Omics Data for Systems Biology Approaches (e.g., Metagenomics, Metatranscriptomics, Metaproteomics)

The intricate relationship between bile acids and the gut microbiome is a rapidly evolving area of research. nih.govfrontiersin.org UDCA-d4 and other labeled bile acids are powerful tools for dissecting this complex interplay when integrated with multi-omics data.

Metagenomics , the study of the collective genetic material of the gut microbiota, can be combined with UDCA-d4 tracing to identify specific bacterial species and genes responsible for UDCA metabolism. nih.govtandfonline.com For example, by administering UDCA-d4 and analyzing the resulting fecal bile acid and microbial profiles, researchers can correlate the presence of specific bacterial taxa with the formation of UDCA metabolites.

Metatranscriptomics and metaproteomics , which analyze the gene expression and protein production of the gut microbiome, respectively, can provide a more dynamic view of microbial activity in response to UDCA. By using UDCA-d4 as a tracer, scientists can pinpoint which microbial enzymes are actively involved in its transformation. This information is crucial for understanding the functional role of the gut microbiota in shaping the bile acid pool and its downstream effects on host physiology.

A systems biology approach, integrating data from UDCA-d4 tracing with these various "omics" platforms, will enable the construction of comprehensive models of host-microbe interactions. This will be invaluable for understanding how alterations in the gut microbiome contribute to various diseases and how interventions like UDCA administration can modulate these interactions for therapeutic benefit.

Development of Novel Tracer Applications in Non-Hepatic Bile Acid Research

While bile acid research has traditionally focused on the liver and intestine, there is growing recognition of their systemic signaling roles, including in non-hepatic tissues. uu.se UDCA-d4 can be a valuable tool in exploring these novel functions.

Recent studies have highlighted the importance of the gut-brain axis , the bidirectional communication between the gut and the brain. nih.gov Bile acids are emerging as key signaling molecules in this axis, and alterations in their levels have been linked to neurological and psychiatric conditions. nih.gov UDCA-d4 can be used as a tracer to investigate the transport of UDCA across the blood-brain barrier and its metabolism within the central nervous system. Its glycine-conjugated form, GUDCA, has shown neuroprotective effects. avantiresearch.comcaymanchem.com

There is also increasing interest in the role of bile acids in cardiovascular health . nih.gov Some studies suggest that UDCA may have beneficial effects on lipid metabolism and inflammation, both of which are key factors in cardiovascular disease. avantiresearch.comonderzoekmetmensen.nl By using UDCA-d4 as a tracer, researchers can investigate the impact of UDCA on cholesterol absorption, transport, and excretion, as well as its influence on inflammatory pathways in cardiovascular tissues.

Future applications of UDCA-d4 in non-hepatic research could also extend to studying its role in other organ systems, such as the kidneys, lungs, and skin, where bile acid signaling is beginning to be recognized.

Advanced Modeling of Bile Acid Metabolism and Kinetics Using Isotopic Data

The data generated from UDCA-d4 and other isotopic tracer studies provide the foundation for developing sophisticated mathematical models of bile acid metabolism and kinetics. nih.gov These models are essential for integrating the complex data sets and for generating new hypotheses about the regulation of bile acid homeostasis.

Physiologically based pharmacokinetic (PBPK) models are a powerful tool for simulating the absorption, distribution, metabolism, and excretion of bile acids. nih.gov By incorporating data from UDCA-d4 tracing studies, these models can be refined to more accurately predict how factors such as diet, genetics, and disease states affect bile acid profiles.

Metabolic flux analysis (MFA) is another modeling technique that can be enhanced with isotopic data. diva-portal.orgnih.gov MFA can be used to quantify the rates of metabolic reactions in a system. By using ¹³C-labeled UDCA, for example, researchers can track the flow of carbon atoms through the bile acid metabolic network and calculate the fluxes through different pathways. diva-portal.org

The development of these advanced models, fueled by high-quality data from isotopic tracer studies, will be critical for a deeper understanding of bile acid physiology in both health and disease. These models will not only enhance our fundamental knowledge but also have practical applications in drug development and personalized medicine, allowing for the prediction of individual responses to therapeutic interventions.

Q & A

Q. What is the primary role of UDCA-d4 in quantitative analysis, and how does it improve methodological rigor?

UDCA-d4 is a deuterated internal standard used in GC-/LC-MS to quantify endogenous ursodeoxycholic acid (UDCA) levels. Its stable isotope labeling minimizes ion suppression and matrix effects, ensuring precise calibration and reproducibility. For example, in bile acid profiling, UDCA-d4 corrects for extraction efficiency and instrument variability, with studies achieving >99% purity and linear dynamic ranges of 0.1–1000 ng/mL .

Q. How should solubility and stability challenges of UDCA-d4 be addressed during experimental preparation?

UDCA-d4 dissolves in PBS (pH 7.2), ethanol, DMSO, or DMEM, with solubility >5 mg/mL at 25°C. For hydrophobic matrices, pre-warm to 37°C and sonicate for 10 minutes. Stability is pH-dependent: avoid acidic conditions (<pH 5) to prevent degradation. Validate stability via LC-MS/MS by monitoring deuterium retention over time .

Q. What are the critical parameters for validating UDCA-d4 as an internal standard in pharmacokinetic studies?

- Selectivity : Confirm no endogenous interference at UDCA-d4’s retention time.

- Recovery : Compare spiked vs. unspiked samples (target >85% recovery in liver homogenates).

- Precision/Accuracy : Intra-/inter-day CVs <15% and accuracy within ±20% .

Advanced Research Questions

Q. How can UDCA-d4 resolve contradictions in clinical trial data, such as conflicting efficacy outcomes in liver diseases?

Discrepancies in UDCA trials (e.g., primary sclerosing cholangitis vs. intrahepatic cholestasis) often stem from variable bile acid quantification methods. UDCA-d4 standardizes measurements, reducing inter-lab variability. For instance, a meta-analysis showed UDCA reduced pruritus (OR 0.21; 95% CI 0.07–0.62) and ALT levels (OR 0.12; 95% CI 0.05–0.31) only when rigorous internal standards were used .

Q. What experimental designs optimize UDCA-d4’s utility in studying metabolic disorders like obesity-associated hepatosteatosis?

In adolescent obesity models, UDCA-d4 enables tracking of UDCA’s effects on lipid metabolism. For example, combine UDCA-d4 with stable isotope-resolved metabolomics (SIRM) to quantify hepatic DCA/UDCA ratios. Use 3.6 μM UDCA-d4 (IC50 for taurocholic acid uptake inhibition) in HeLa cell assays to model bile acid competition .

Q. How can UDCA-d4 enhance molecular dynamics (MD) simulations of bile acid-protein interactions?

Deuterated analogs improve nuclear Overhauser effect (NOE) restraints in MD simulations. For SARS-CoV-2 Spike-ACE2 binding studies, UDCA-d4’s lower RMSD (0.1 nm vs. 0.3 nm for non-deuterated analogs) increases simulation accuracy. Pair with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to validate binding interfaces .

Q. What strategies mitigate batch-to-batch variability in UDCA-d4 synthesis for multi-center studies?

- QC Metrics : Require certificates of analysis (CoA) with isotopic enrichment ≥98% (via NMR or HRMS).

- Cross-Validation : Compare retention times and fragmentation patterns across labs using shared reference samples .

Methodological Tables

Table 1 : Optimized LC-MS Parameters for UDCA-d4 Quantification

| Parameter | Value |

|---|---|

| Column | C18, 2.1 × 50 mm, 1.7 µm |

| Mobile Phase | 0.1% Formic acid (A), Acetonitrile (B) |

| Gradient | 20% B → 95% B over 5 min |

| Ionization | ESI (-) |

| MRM Transition | 397.3 → 397.3 (Quantifier) |

| LOD/LOQ | 0.05 ng/mL / 0.2 ng/mL |

Table 2 : Key Pharmacokinetic Parameters Using UDCA-d4 in Rodent Models

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax | 12.3 ± 1.8 µg/mL |

| Tmax | 2.1 ± 0.3 hours |

| AUC0–24h | 89.5 ± 10.2 µg·h/mL |

| Half-life | 6.7 ± 0.9 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.